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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Temavirsen, also known as RG-101, is an antisense oligonucleotide that was developed for

the treatment of Hepatitis C Virus (HCV) infection. As a first-in-class inhibitor of microRNA-122

(miR-122), a crucial host factor for HCV replication, Temavirsen represented a novel

therapeutic approach. Despite promising initial results, its clinical development was ultimately

discontinued. This guide provides a comprehensive overview of the intellectual property

landscape surrounding Temavirsen, including its mechanism of action, clinical trial data, and

associated patents. The information is intended to serve as a valuable resource for

researchers, scientists, and professionals involved in the development of oligonucleotide

therapeutics and antiviral agents.

Mechanism of Action: Targeting a Host Factor for
Viral Replication
Temavirsen is a synthetic, N-acetylgalactosamine (GalNAc)-conjugated antisense

oligonucleotide designed to specifically bind to and inhibit the function of miR-122. MiR-122 is a

liver-specific microRNA that plays a critical role in the lifecycle of HCV. It binds to two

conserved sites in the 5' untranslated region (5' UTR) of the HCV RNA genome. This

interaction is essential for the stabilization of the viral genome, protection from nuclease

degradation, and promotion of viral replication.
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By sequestering miR-122, Temavirsen disrupts this crucial host-virus interaction, leading to the

degradation of the viral RNA and a subsequent reduction in viral load. The GalNAc conjugation

facilitates targeted delivery of the oligonucleotide to hepatocytes, the primary site of HCV

replication, by binding to the asialoglycoprotein receptor (ASGPR) expressed on the surface of

these cells.

Below is a diagram illustrating the signaling pathway of miR-122-dependent HCV replication

and the mechanism of action of Temavirsen.
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Figure 1: Mechanism of Action of Temavirsen in Inhibiting HCV Replication.
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Clinical Development and Discontinuation
Temavirsen underwent several clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and antiviral activity. While initial studies showed promising dose-dependent

reductions in HCV RNA levels, the development program was ultimately halted.

Summary of Key Clinical Trials
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Trial

Identifier
Phase Status Conditions Interventions

Key

Findings/Out

come

NCT0245281

8
Phase 2 Terminated

Chronic

Hepatitis C

Drug: RG-

101Drug:

GSK2878175

The study

was

terminated

prior to

enrollment.

NCT0253808

0
Phase 2 Completed

Hepatitis C,

Chronic

Drug: RG-

101Drug:

DaclatasvirDr

ug:

SimeprevirDr

ug:

Sofosbuvir

A single

subcutaneou

s dose of RG-

101 in

combination

with 4 weeks

of oral DAA

therapy was

generally

well-tolerated

and resulted

in high

SVR12 rates

in treatment-

naïve

patients with

chronic

hepatitis C

genotype 1

and 3

infection.

NCT0225217

3

Phase 1 Completed Hepatitis C Drug: RG-

101Drug:

Placebo

Single

subcutaneou

s doses of

RG-101 were

generally

well-tolerated

and
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demonstrated

potent, dose-

dependent,

and durable

antiviral

activity in

patients with

chronic HCV

infection.

Discontinuation of Development
In June 2017, Regulus Therapeutics announced the discontinuation of the clinical development

of RG-101. The decision was based on the observation of cases of hyperbilirubinemia

(elevated bilirubin levels) in patients treated with the drug. This adverse event was deemed to

pose an unacceptable risk to patient safety, leading to the termination of all ongoing and

planned clinical studies.

Intellectual Property Landscape
The intellectual property surrounding Temavirsen is primarily held by its developer, Regulus

Therapeutics, Inc. The patent portfolio for Temavirsen and related technologies covers the

composition of matter of the oligonucleotide, its use in treating HCV, and the GalNAc-

conjugation technology for targeted liver delivery.

Key Patents
A comprehensive search of patent databases reveals several key patents and patent

applications related to Temavirsen (RG-101) and the underlying technology. Below is a

summary of representative patents.
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Patent/Appli

cation

Number

Title Assignee Filing Date Status Key Claims

US8937061B

2

Compositions

and methods

for inhibiting

microRNA-

122

Regulus

Therapeutics

Inc.

2012-07-26 Granted

Claims cover

an antisense

oligonucleotid

e of a specific

length and

sequence

complementa

ry to miR-122

for use in

treating HCV.

US9334496B

2

GalNAc

conjugated

antisense

oligonucleotid

es

Regulus

Therapeutics

Inc.

2014-05-09 Granted

Claims cover

the

composition

of a GalNAc-

conjugated

oligonucleotid

e, providing

for enhanced

delivery to

hepatocytes.

WO20130100

91A1

Methods for

the treatment

of hepatitis C

virus infection

Regulus

Therapeutics

Inc.

2012-07-12 Application

Claims cover

methods of

treating HCV

infection by

administering

an anti-miR-

122

oligonucleotid

e.

Disclaimer: This is not an exhaustive list of all patents related to Temavirsen and should not be

considered legal advice. Researchers and developers should conduct their own thorough
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patent searches.

Experimental Protocols
The development of Temavirsen involved a series of preclinical and clinical experiments.

Below are generalized methodologies for key experiments cited in the development of

antisense oligonucleotides for HCV.

In Vitro Evaluation of Antisense Oligonucleotide Activity
Objective: To determine the efficacy of an antisense oligonucleotide in inhibiting HCV

replication in a cell culture model.

Methodology:

Cell Culture: Huh-7.5 cells, a human hepatoma cell line permissive for HCV replication, are

cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine

serum and antibiotics.

HCV Infection: Cells are infected with a cell culture-adapted strain of HCV (e.g., JFH-1) at a

specific multiplicity of infection.

Oligonucleotide Transfection: Following infection, cells are transfected with varying

concentrations of the antisense oligonucleotide using a lipid-based transfection reagent.

RNA Extraction and Quantification: At specified time points post-transfection (e.g., 48 or 72

hours), total RNA is extracted from the cells.

RT-qPCR: The levels of HCV RNA are quantified using reverse transcription-quantitative

polymerase chain reaction (RT-qPCR), normalized to an internal control gene (e.g.,

GAPDH).

Data Analysis: The reduction in HCV RNA levels in treated cells is compared to control cells

(treated with a scrambled oligonucleotide or vehicle) to determine the inhibitory

concentration (IC50).

In Vivo Efficacy Studies in an Animal Model
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Objective: To evaluate the in vivo efficacy of a GalNAc-conjugated antisense oligonucleotide in

a mouse model of HCV replication.

Methodology:

Animal Model: A mouse model with a humanized liver (e.g., uPA/SCID mice transplanted

with human hepatocytes) is used, as mice are not naturally susceptible to HCV infection.

HCV Infection: The mice are infected with a patient-derived HCV isolate.

Oligonucleotide Administration: The GalNAc-conjugated antisense oligonucleotide is

administered subcutaneously at various dose levels and frequencies.

Monitoring of Viral Load: Blood samples are collected at regular intervals, and serum HCV

RNA levels are quantified by RT-qPCR.

Toxicity Assessment: Animals are monitored for any signs of toxicity, and at the end of the

study, tissues are collected for histological analysis.

Data Analysis: The reduction in serum HCV RNA levels in the treated groups is compared to

the control group (treated with a control oligonucleotide or saline) to assess the in vivo

efficacy.

Below is a diagram illustrating a typical experimental workflow for the development of an

antisense oligonucleotide therapeutic.
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[https://www.benchchem.com/product/b1194646#the-intellectual-property-landscape-of-
temavirsen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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